molecular formula C19H15ClN6OS B6511822 N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 895099-56-6

N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B6511822
CAS No.: 895099-56-6
M. Wt: 410.9 g/mol
InChI Key: QZHWQDFUJFVDET-UHFFFAOYSA-N
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Description

N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a useful research compound. Its molecular formula is C19H15ClN6OS and its molecular weight is 410.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.0716580 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with urease, an amidohydrolase enzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide. The compound inhibits urease activity by binding to the enzyme’s active site, thereby preventing the hydrolysis reaction. This interaction is crucial in reducing the formation of ammonia, which can lead to various pathological conditions .

Cellular Effects

This compound exhibits notable effects on various cell types and cellular processes. In cancer cells, the compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes. Additionally, it influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular metabolism. These effects contribute to the compound’s potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of urease, forming hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. This binding inhibits the catalytic activity of urease, reducing the production of ammonia. Furthermore, the compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on urease activity and continues to induce apoptosis in cancer cells. Prolonged exposure to the compound may lead to adaptive cellular responses, such as the upregulation of alternative metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits urease activity and induces apoptosis without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cells, it can bind to intracellular proteins, such as heat shock proteins, which facilitate its distribution to various cellular compartments. The compound’s localization and accumulation can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals. The subcellular localization of the compound can affect its activity and function, influencing its overall biological effects .

Properties

IUPAC Name

N-[3-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6OS/c1-11-8-9-14(10-15(11)20)26-12(2)16(23-25-26)17-21-19(28-24-17)22-18(27)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHWQDFUJFVDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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